molecular formula C11H12F2N2O2 B2934124 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034284-14-3

3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2934124
CAS No.: 2034284-14-3
M. Wt: 242.226
InChI Key: BUUCLQZRKOUVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a pyridin-2-one derivative characterized by:

  • Pyridinone core: A six-membered lactam ring with a ketone at position 2 and a methyl group at position 1.
  • 3,3-Difluoropyrrolidine substituent: A five-membered saturated ring with two fluorine atoms at the 3-position, connected via a carbonyl group to the pyridinone core.

Properties

IUPAC Name

3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c1-14-5-2-3-8(9(14)16)10(17)15-6-4-11(12,13)7-15/h2-3,5H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUCLQZRKOUVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The molecular structure of 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can be represented as follows:

  • Molecular Formula : C10H10F2N2O
  • Molecular Weight : 216.20 g/mol

Structural Features

  • The presence of a difluoropyrrolidine moiety contributes to the compound's lipophilicity and may enhance its ability to penetrate biological membranes.
  • The pyridinone structure is known for its ability to interact with various biological targets, including enzymes and receptors.

Research indicates that 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one exhibits several biological activities:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of specific protein kinases, which play crucial roles in cellular signaling pathways. For instance, it has shown activity against PI5P4Kγ, a kinase involved in phosphoinositide metabolism .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although specific mechanisms remain to be elucidated.

In Vitro Studies

In vitro assays have demonstrated that 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one can effectively inhibit the activity of target kinases at micromolar concentrations. For example:

  • PI5P4Kγ : Exhibited a KDK_D value of approximately 7.1 nM, indicating strong binding affinity .

In Vivo Studies

Animal model studies are essential for assessing the pharmacokinetics and therapeutic efficacy:

  • A study evaluated the compound's bioavailability and brain penetration capabilities after administration in mice. Results indicated favorable pharmacokinetic profiles with moderate brain exposure .

Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds:

  • In preliminary toxicity studies, 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one did not exhibit significant cytotoxic effects on human cell lines at concentrations up to 100 µM .

Case Study 1: Kinase Inhibition

A recent study focused on the inhibition of PI5P4Kγ by various compounds, including our target molecule. The results indicated that modifications in the chemical structure could enhance or diminish kinase inhibitory activity. The study concluded that further optimization could lead to more potent inhibitors suitable for therapeutic development .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related pyridinone derivatives against common bacterial strains. While 3-(3,3-difluoropyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one showed some inhibitory effects, further structural modifications were suggested to enhance potency .

Data Summary

Biological ActivityObserved EffectReference
Kinase InhibitionPI5P4Kγ KD=7.1 nMK_D=7.1\text{ nM}
Antimicrobial ActivityModerate inhibition
CytotoxicityNo significant effects

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridin-2(1H)-one Derivatives

Substitution Patterns and Functional Groups

(a) Position of Substitution
  • Target Compound : Substitution at position 3 with a difluoropyrrolidine-carbonyl group.
  • 5-Substituted Analogues: 5-(4-Fluorobenzoyl)-1-methylpyridin-2(1H)-one (3h): Substitution at position 5 with a fluorinated benzoyl group . 5-(4-Methoxyphenyl)-1-methylpyridin-2(1H)-one (10): Aryl substitution at position 5 . 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: Hydroxymethyl group at position 3 . Key Difference: Substitution at position 3 vs.
(b) Fluorine Incorporation
  • Target Compound : Fluorines in the pyrrolidine ring enhance lipophilicity and metabolic stability.
  • Compound 3h : Fluorine in the benzoyl group improves resistance to oxidative metabolism .
  • Non-Fluorinated Analogues: Compounds like 3-(chloromethyl)-1-methylpyridin-2(1H)-one (CAS 51417-15-3) lack fluorinated groups, increasing polarity but reducing metabolic stability .
(c) Carbonyl vs. Direct Linkage
  • Target Compound: Carbonyl group bridges the pyridinone and difluoropyrrolidine, acting as a hydrogen bond acceptor.
  • 3-(Chloromethyl)-1-methylpyridin-2(1H)-one : Direct chloromethyl linkage lacks hydrogen-bonding capability but offers reactivity for further derivatization .

Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility (LogP) Key Functional Groups
Target Compound 3-(Difluoropyrrolidine-CO) Not Reported Moderate (~2.5*) Carbonyl, Fluorine
5-(4-Fluorobenzoyl)-1-methylpyridinone 5-(4-Fluorobenzoyl) 182.7–184.2 High (~3.0) Benzoyl, Fluorine
3-(Hydroxymethyl)-1-methylpyridinone 3-Hydroxymethyl Not Reported Low (~1.2*) Hydroxyl
3-(Chloromethyl)-1-methylpyridinone 3-Chloromethyl Not Reported Moderate (~2.0*) Chlorine

*Estimated based on structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.